![molecular formula C22H23FN4O2 B2466362 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1796898-43-5](/img/structure/B2466362.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Exploration
Research on the synthesis of novel bioactive heterocycles, such as those involving benzoxazole and piperazine derivatives, highlights the importance of these compounds in the development of new materials and pharmaceuticals. For instance, the study by Prasad et al. (2018) on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel benzoxazole derivative emphasizes the compound's antiproliferative activity and provides a detailed characterization of its molecular structure using various spectroscopic methods and X-ray diffraction studies. This research demonstrates the compound's potential in antiproliferative applications and its stability influenced by specific intermolecular interactions (Prasad et al., 2018).
Antimicrobial and Anticonvulsant Activities
Another application area for similar compounds is in the development of antimicrobial and anticonvulsant agents. Malik and Khan (2014) designed and synthesized derivatives that showed significant anticonvulsant activities and were evaluated through maximal electroshock (MES) tests. Their research found that certain derivatives exhibited potent anticonvulsant properties with higher protective indices than reference drugs, indicating potential applications in epilepsy treatment (Malik & Khan, 2014).
Molecular Interaction and Pharmacological Effects
Research into the molecular interaction of similar compounds with biological receptors provides insights into their potential pharmacological effects. For example, the study on the antagonist interaction with the CB1 cannabinoid receptor sheds light on the compound's binding conformation and its implications for antagonist activity. This kind of research is crucial for drug development, particularly in understanding how structural features of compounds influence their interaction with specific receptors and lead to desired pharmacological outcomes (Shim et al., 2002).
properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)21(28)19-5-3-11-27(19)22-24-18-4-1-2-6-20(18)29-22/h1-2,4,6-10,19H,3,5,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWPBHNRKDPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.